molecular formula C17H26FNO3 B107662 Butofilolol CAS No. 58930-32-8

Butofilolol

Cat. No.: B107662
CAS No.: 58930-32-8
M. Wt: 311.4 g/mol
InChI Key: NMBNQRJDEPOXCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butofilolol is an organic compound that has been used in a variety of scientific research applications. It is a colorless, odorless, and non-toxic compound that is synthesized from a variety of sources. This compound has been found to have a wide range of biochemical and physiological effects on various systems, making it an ideal compound for laboratory experiments.

Scientific Research Applications

Butein in Health and Disease

Butein, a chalcone polyphenol, has demonstrated significant therapeutic potential against various diseases in preclinical studies. It exhibits a wide range of biological properties including antioxidant, anti-inflammatory, anticancer, antidiabetic, hypotensive, and neuroprotective effects. These effects are attributed to its action on multiple molecular targets, including the nuclear factor-κB and its downstream molecules. Such diverse pathways reduce the chances of non-responsiveness and resistance development, making butein a promising treatment option in various chronic disease conditions (Padmavathi et al., 2017).

Antioxidant Effects in Veterinary and Sanitary Applications

The antioxidant drugs “Butofan” and “E-selenium” have shown positive effects on the veterinary and sanitary parameters of cow’s milk. These antioxidants enhance the body’s own antioxidant system, leading to improved milk yield and quality parameters in terms of fat content, protein content, density, and acidity. This indicates that cow’s milk under the influence of these antioxidant drugs is biologically complete and environmentally friendly (Kashirina et al., 2020).

Comparative Effectiveness Research Applications

In the context of comparative effectiveness research (CER), Butofilolol may not be directly referenced, but the concept is relevant for assessing the efficacy of similar drug compounds. CER is crucial when randomized clinical trials are not feasible for all relevant areas. It relies on rich data on large populations receiving alternative therapies and identifies settings of “empirical equipoise” for effective non-randomized CER (Walker et al., 2013).

Applications in Environmental and Agricultural Sciences

The environmental impact and applications of related compounds in agriculture, like cyhalofop-butyl, are notable. Cyhalofop-butyl, a grass herbicide, is used for controlling Echinochloa spp. in rice. Studies have shown its effectiveness under various environmental conditions, including resistance development under high atmospheric CO2 and temperature conditions (Refatti et al., 2019).

Mechanism of Action

Target of Action

Butofilolol, also known as Cafide, is primarily a beta-blocker drug . Its primary targets are the β-adrenoceptors . These receptors are part of the sympathetic nervous system and play a crucial role in the cardiovascular system, where they regulate heart rate, contractility, and vascular resistance.

Pharmacokinetics

The pharmacokinetics of this compound have been studied in humans . After oral administration, it is absorbed into the bloodstream. The drug’s elimination rate tends to increase, especially in severe renal failure . .

Biochemical Analysis

Biochemical Properties

Butofilolol’s role in biochemical reactions primarily involves its interaction with beta-adrenergic receptors . As a beta-blocker, it inhibits these receptors, thereby reducing heart rate and blood pressure

Cellular Effects

This compound’s effects on cells are primarily related to its role as a beta-blocker. By inhibiting beta-adrenergic receptors, it can influence cell function, including impacts on cell signaling pathways and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with beta-adrenergic receptors. It binds to these receptors, inhibiting their activity and thereby exerting its effects at the molecular level . This can lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.

Properties

IUPAC Name

1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26FNO3/c1-5-6-15(21)14-9-12(18)7-8-16(14)22-11-13(20)10-19-17(2,3)4/h7-9,13,19-20H,5-6,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBNQRJDEPOXCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=CC(=C1)F)OCC(CNC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30867082
Record name Butofilolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58930-32-8
Record name Butofilolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58930-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butofilolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058930328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butofilolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-[3-(tert-butylamino)-2-hydroxypropoxy]-5'-fluorobutyrophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.892
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTOFILOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AZC6Y5A8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.